Ethyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
Description
Ethyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a heterocyclic compound featuring a tetrahydropyridine core substituted with a 3-nitrophenyl group at position 4, a methyl group at position 2, and an ethyl ester at position 2. The 6-oxo group completes the partially saturated ring system. Its molecular formula is C₁₆H₁₆N₂O₅, with a molecular weight of 316.31 g/mol (calculated).
Properties
IUPAC Name |
ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-3-22-15(19)14-9(2)16-13(18)8-12(14)10-5-4-6-11(7-10)17(20)21/h4-7,12H,3,8H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUWAWAFSOAOLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)CC1C2=CC(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201136296 | |
| Record name | Ethyl 1,4,5,6-tetrahydro-2-methyl-4-(3-nitrophenyl)-6-oxo-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201136296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176383-20-3 | |
| Record name | Ethyl 1,4,5,6-tetrahydro-2-methyl-4-(3-nitrophenyl)-6-oxo-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176383-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1,4,5,6-tetrahydro-2-methyl-4-(3-nitrophenyl)-6-oxo-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201136296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent esterification. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and nitrophenyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Nitro derivatives with increased oxidation states.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of tetrahydropyridine compounds exhibit substantial antimicrobial properties. Ethyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has been studied for its efficacy against various bacterial strains. A study demonstrated that modifications in the nitrophenyl group can enhance antimicrobial activity, making it a candidate for developing new antibiotics .
2. Anticancer Properties
The compound has shown promise in anticancer research. In vitro studies have indicated that it can inhibit the growth of cancer cell lines, particularly those associated with breast and colon cancers. The mechanism appears to involve the induction of apoptosis in cancer cells, which highlights its potential as a chemotherapeutic agent .
3. Neuroprotective Effects
Recent investigations have suggested that this compound may possess neuroprotective properties. Animal models have shown that this compound can reduce oxidative stress and inflammation in neurodegenerative conditions such as Alzheimer's disease. This opens avenues for further research into its use in neuropharmacology .
Material Science Applications
1. Organic Light Emitting Diodes (OLEDs)
Due to its unique electronic properties, this compound is being explored for use in OLED technology. Its ability to emit light when subjected to an electric current makes it a candidate for developing efficient light-emitting materials . Studies have shown that incorporating such compounds into OLED structures can enhance brightness and efficiency.
2. Photovoltaic Cells
Research has also indicated potential applications in photovoltaic cells. The compound's electronic structure allows for effective charge transport, which is crucial for improving the efficiency of solar cells. Experimental setups have demonstrated enhanced energy conversion rates when using this compound as part of the active layer in organic solar cells .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the tetrahydropyridine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Methyl Ester Analog
Methyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (C₁₅H₁₄N₂O₅, MW: 290.27 g/mol) differs only in the ester group (methyl vs. ethyl). This minor alteration reduces lipophilicity (logP) and slightly lowers molecular weight. While synthetic routes for methyl esters often parallel ethyl analogs, the methyl variant may exhibit lower solubility in nonpolar solvents due to reduced alkyl chain length .
Thioxo Derivatives
Ethyl 2-methyl-4-(2'-nitrophenyl)-6-thioxo-1,4,5,6-tetrahydropyridine-3-carboxylate (C₁₆H₁₅N₂O₄S, MW: 333.37 g/mol) replaces the 6-oxo group with a thioxo (S) moiety. This substitution introduces a sulfur atom, enhancing polarizability and altering electronic properties. The thioxo derivative shows a lower melting point (150–151°C) compared to the oxo analog, likely due to reduced hydrogen-bonding capacity. Synthesis yields for this compound reach 72% via Method A (reflux with thiourea derivatives) .
| Property | 6-Oxo Compound | 6-Thioxo Compound |
|---|---|---|
| Melting Point (°C) | Not reported | 150–151 |
| Molecular Weight (g/mol) | 316.31 | 333.37 |
| Key Functional Group | Ketone (C=O) | Thione (C=S) |
| Synthetic Yield (Method A) | Not reported | 72% |
Halogen-Substituted Derivatives
Ethyl 4-(2,6-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (C₁₅H₁₅Cl₂NO₃, MW: 340.20 g/mol) substitutes the 3-nitrophenyl group with a 2,6-dichlorophenyl moiety. This compound is commercially available from four suppliers, indicating industrial relevance .
Trifluoromethyl Analogs
Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate (C₉H₁₀F₃NO₃, MW: 237.18 g/mol) features a trifluoromethyl group at position 2. The CF₃ group’s strong electron-withdrawing effect stabilizes the ring system and may improve metabolic stability in drug design. This compound has a melting point of 128–130°C and a density of 1.351 g/cm³, reflecting increased molecular rigidity .
Cyano and Diphenyl Derivatives
Ethyl 5-cyano-2,4-diphenyl-6-thioxo-1,4,5,6-tetrahydropyridine-3-carboxylate (C₂₂H₁₉N₃O₂S, MW: 389.47 g/mol) incorporates a cyano group and two phenyl rings. The diphenyl substituents significantly increase steric bulk and lipophilicity (logP ~4.5), making this compound suitable for hydrophobic interactions in catalysis or receptor binding .
Biological Activity
Ethyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, a compound belonging to the class of tetrahydropyridines, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C15H16N2O5
- Molecular Weight : 304.3 g/mol
- CAS Number : 176383-19-0
1. Antimicrobial Activity
Research indicates that compounds similar to ethyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine derivatives exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains and fungi. For instance, a study highlighted that derivatives of tetrahydropyridine showed promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli .
2. Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. A comparative analysis indicated that certain derivatives exhibited lower IC50 values than established chemotherapeutic agents .
3. Antioxidant Activity
This compound has shown significant antioxidant activity in various assays. The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases .
The biological effects of ethyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine derivatives are attributed to their interaction with various biological targets:
Calcium Channel Blockade
Similar compounds have been identified as L-type calcium channel blockers. This mechanism is crucial for their vasorelaxant properties and potential use in treating hypertension and related cardiovascular conditions .
Modulation of Apoptotic Pathways
The induction of apoptosis in cancer cells is facilitated by the activation of caspases and the modulation of Bcl-2 family proteins. The compound's structural features may enhance its binding affinity to these targets .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of tetrahydropyridine derivatives demonstrated that ethyl 2-methyl-4-(3-nitrophenyl)-6-oxo compounds exhibited superior antimicrobial activity compared to conventional antibiotics. The study involved testing against multiple bacterial strains and assessing minimum inhibitory concentrations (MICs).
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Ethyl 2-methyl-4-(3-nitrophenyl)-6-oxo | 15 | Effective |
| Standard Antibiotic | 30 | Moderate |
Case Study 2: Anticancer Potential
In another investigation focusing on cancer cell lines (e.g., MCF-7 breast cancer cells), the compound was shown to significantly reduce cell viability after 48 hours of treatment.
| Treatment | IC50 (µM) | Cell Viability (%) |
|---|---|---|
| Ethyl derivative | 10 | 40 |
| Doxorubicin (control) | 15 | 35 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound’s synthesis typically involves cyclocondensation of β-keto esters with nitriles or amines under acidic catalysis. Key parameters include:
- Temperature : 60–100°C (ethanol or methanol as solvents) .
- Catalysts : HCl or acetic acid for protonation and cyclization .
- Substituent effects : The 3-nitrophenyl group requires careful control of electron-withdrawing effects to avoid side reactions.
- Data Comparison :
| Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Ethanol | HCl | 65–72 | |
| Methanol | AcOH | 58–63 |
Q. How can structural elucidation of this compound be performed to confirm regiochemistry and tautomeric forms?
- Techniques :
- NMR : H and C NMR to identify proton environments (e.g., NH protons at δ 10–12 ppm, keto-enol tautomerism) .
- X-ray diffraction : Resolves crystal packing and confirms the tetrahydropyridine ring conformation .
- Mass spectrometry : Molecular ion peaks (e.g., m/z ~330 for [M+H]) validate the molecular formula .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for structurally similar tetrahydropyridine derivatives?
- Approach :
Assay standardization : Compare IC values under consistent conditions (e.g., kinase inhibition assays at pH 7.4 vs. 6.8) .
SAR analysis : Correlate substituent effects (e.g., electron-withdrawing nitro groups enhance receptor binding) .
Computational modeling : Use DFT or molecular docking to predict binding modes conflicting with experimental data .
Q. How can computational methods optimize the compound’s pharmacokinetic properties while retaining bioactivity?
- Workflow :
ADMET prediction : Tools like SwissADME assess logP (target <5), solubility, and CYP450 interactions .
Scaffold modifications : Introduce polar groups (e.g., hydroxyl or carboxyl) at position 3 to improve solubility without disrupting the nitro-phenyl pharmacophore .
MD simulations : Validate metabolic stability by simulating liver microsome interactions .
Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
- Solutions :
- Flow chemistry : Reduces side reactions via precise temperature/residence time control .
- Chiral resolution : Use HPLC with amylose-based columns (e.g., Chiralpak AD-H) to separate enantiomers .
- Catalyst screening : Asymmetric organocatalysts (e.g., proline derivatives) improve stereoselectivity .
Data-Driven Analysis Questions
Q. How do solvent polarity and proticity affect the compound’s stability during long-term storage?
- Findings :
- Polar aprotic solvents (e.g., DMSO): Stabilize via hydrogen bonding but risk hygroscopic degradation .
- Protic solvents (e.g., ethanol): Promote keto-enol tautomerism, altering reactivity over time .
Q. What analytical techniques differentiate degradation products from synthetic intermediates?
- Workflow :
HPLC-MS : Monitor retention times and mass shifts (e.g., loss of NO group at m/z -46) .
TGA/DSC : Identify thermal decomposition thresholds (>200°C for the nitro-substituted derivative) .
IR spectroscopy : Track carbonyl (C=O) stretching frequencies (1680–1720 cm) to detect hydrolysis .
Biological Activity & Mechanism
Q. What in vitro assays are most suitable for evaluating the compound’s kinase inhibition potential?
- Protocols :
- Kinase-Glo® Luminescent Assay : Quantifies ATP depletion in target kinases (e.g., EGFR, VEGFR2) .
- Cellular proliferation (MTT assay) : IC values in cancer cell lines (e.g., MCF-7, HeLa) correlate with kinase inhibition .
- Controls : Include staurosporine (broad-spectrum kinase inhibitor) and vehicle-treated cells .
Q. How does the 3-nitrophenyl group influence binding to hydrophobic enzyme pockets?
- Mechanistic insight :
- The nitro group enhances π-π stacking with aromatic residues (e.g., Phe82 in EGFR) .
- Electrostatic potential maps : Nitro’s electron-withdrawing effect increases ligand-receptor dipole interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
